

¹³C NMR analysis of 2-((2-Hydroxyethyl)amino)nicotinonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-((2-Hydroxyethyl)amino)nicotinonitrile

Cat. No.: B1318946

[Get Quote](#)

An In-depth Technical Guide to the ¹³C NMR Analysis of **2-((2-Hydroxyethyl)amino)nicotinonitrile**

Abstract

This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of **2-((2-Hydroxyethyl)amino)nicotinonitrile**, a molecule of interest in pharmaceutical research and drug development. We delve into the theoretical prediction of chemical shifts based on substituent effects, present a robust, self-validating experimental protocol for spectral acquisition, and offer a detailed guide to spectral interpretation. This document is intended for researchers, scientists, and drug development professionals who require unambiguous structural elucidation and characterization of complex heterocyclic compounds. By integrating foundational NMR principles with advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT), this guide establishes a gold-standard methodology for confident analysis.

Introduction: The Imperative for Structural Certainty

In the landscape of modern drug discovery, the unambiguous determination of a molecule's structure is a non-negotiable cornerstone of scientific integrity and regulatory compliance. Among the arsenal of analytical techniques, ¹³C NMR spectroscopy provides direct, high-resolution insight into the carbon skeleton of a molecule. Each unique carbon atom in a distinct electronic environment yields a specific resonance, collectively forming a molecular fingerprint.

The target of this guide, **2-((2-Hydroxyethyl)amino)nicotinonitrile**, presents a fascinating analytical challenge. It incorporates three key chemical domains: a disubstituted pyridine ring, an aliphatic ethanolamine side chain, and a nitrile functional group. The interplay of electron-donating (amino) and electron-withdrawing (nitrile) substituents on the aromatic ring, coupled with the influence of heteroatoms (N, O) on the aliphatic chain, necessitates a systematic and well-reasoned analytical approach. This guide will dissect the molecule from a spectroscopic perspective, providing the rationale behind experimental choices to ensure accurate and reproducible results.

Below is the structure of **2-((2-Hydroxyethyl)amino)nicotinonitrile** with the standardized carbon numbering that will be used throughout this guide.

Caption: Molecular structure and carbon numbering scheme.

Theoretical ^{13}C NMR Spectral Prediction

A priori analysis is critical for designing an effective experiment and correctly interpreting the resulting data. The predicted chemical shifts are derived from established substituent effects and data from analogous structures.

The Pyridine Ring System (C2-C6)

The pyridine ring carbons are subject to complex electronic effects. We can use 2-aminopyridine as a foundational model. In 2-aminopyridine, the C2 carbon to which the amino group is attached is heavily deshielded (~162 ppm), while C4 and C6 are also significantly affected.[\[1\]](#)[\[2\]](#)

- C2: This carbon is directly bonded to two nitrogen atoms (the ring nitrogen and the exocyclic amino nitrogen). This will result in a significant downfield shift, placing it in the 158-164 ppm region. As a quaternary carbon, its signal intensity is expected to be low.
- C3: Bonded to the electron-donating amino group at C2 and the strongly electron-withdrawing nitrile group, C3 is in a unique environment. The nitrile group's deshielding effect will be significant. However, its position ortho to the amino group will shield it slightly. We predict this quaternary carbon to appear in the 95-105 ppm range. Its signal will also be weak.

- C4: This carbon is para to the amino group, which should shield it via resonance. However, it is meta to the nitrile group. The net effect is a shift expected around 138-145 ppm.
- C5: Being meta to the amino group and para to the nitrile, C5 will be deshielded. Its shift is predicted to be in the 115-122 ppm region.
- C6: Located ortho to the ring nitrogen and meta to the amino group, C6 is expected to be the most downfield of the CH carbons in the ring, appearing around 148-154 ppm.

The Nitrile Carbon (C7)

Nitrile carbons are sp-hybridized and typically resonate in a distinct region of the spectrum.^[3] Their chemical shift is generally found between 115-125 ppm.^[4] A crucial diagnostic feature of the nitrile carbon, being quaternary and having a long relaxation time, is its characteristically low signal intensity in a standard proton-decoupled ^{13}C experiment.^[5]

The (2-Hydroxyethyl)amino Side Chain (C1', C2')

The two aliphatic carbons are differentiated by their proximity to the nitrogen and oxygen atoms. Electronegative atoms deshield adjacent carbons, shifting their signals downfield.^[6]

- C1': This carbon is directly attached to the amino nitrogen. Based on data for similar structures like ethanolamine, it is expected to resonate in the 45-50 ppm range.^{[7][8]}
- C2': This carbon is directly attached to the hydroxyl oxygen, which is more electronegative than nitrogen. Therefore, C2' will be further downfield than C1', with a predicted shift in the 60-65 ppm region.^[6]

Summary of Predicted Chemical Shifts

The predicted chemical shifts and their expected multiplicities from DEPT experiments are summarized below.

Carbon Atom	Predicted δ (ppm)	Carbon Type	DEPT-135 Phase	DEPT-90 Signal	Rationale
C2	158 - 164	C	No Signal	No Signal	Attached to two N atoms; quaternary.
C3	95 - 105	C	No Signal	No Signal	Influenced by adjacent -NH and -CN groups; quaternary.
C4	138 - 145	CH	Positive	Positive	Aromatic CH; influenced by -NH (para) and -CN (meta).
C5	115 - 122	CH	Positive	Positive	Aromatic CH; influenced by -CN (para) and -NH (meta).
C6	148 - 154	CH	Positive	Positive	Aromatic CH; ortho to ring N.
C7 (-CN)	115 - 125	C	No Signal	No Signal	sp-hybridized nitrile carbon; quaternary and weak signal.
C1' (-CH ₂ N)	45 - 50	CH ₂	Negative	No Signal	Aliphatic CH ₂ adjacent to nitrogen. ^[7]
C2' (-CH ₂ O)	60 - 65	CH ₂	Negative	No Signal	Aliphatic CH ₂ adjacent to

more
electronegati
ve oxygen.[6]

Experimental Protocol for ^{13}C NMR Acquisition

To achieve trustworthiness, the described protocol is a self-validating system. The initial broadband-decoupled spectrum provides the primary data, which is then validated and refined using DEPT experiments.

Sample Preparation

The choice of solvent is the first critical decision. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for this type of molecule due to its excellent solubilizing power for polar, hydrogen-bonding compounds. It also shifts the exchangeable -OH and -NH protons away from other regions of interest in the corresponding ^1H NMR spectrum.

- Weighing: Accurately weigh 20-30 mg of **2-((2-Hydroxyethyl)amino)nicotinonitrile**.
- Dissolution: Dissolve the sample in 0.6-0.7 mL of high-purity DMSO-d₆ ($\geq 99.9\%$ D).
- Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard ($\delta = 0.0$ ppm).
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

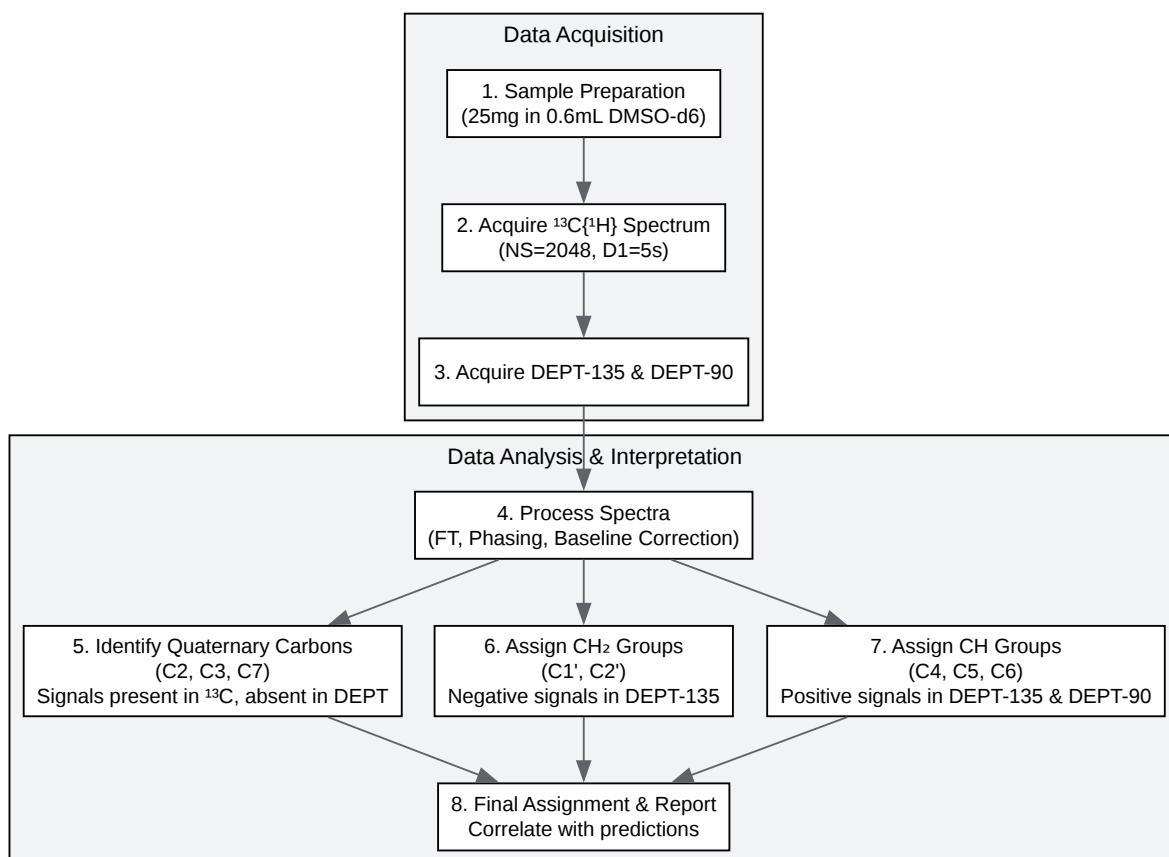
Spectrometer Setup and Parameters (125 MHz Example)

The following parameters are recommended for a standard $^{13}\text{C}\{^1\text{H}\}$ experiment. The causality for each choice is explained.

- Experiment: Standard proton-decoupled ^{13}C (zgpg30 on Bruker systems).
 - Rationale: Proton decoupling simplifies the spectrum to single lines for each unique carbon, removing complex C-H splitting and improving the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).[9]
- Spectral Width (SW): 240-250 ppm (e.g., -10 to 240 ppm).

- Rationale: This wide range ensures that all expected carbon signals, from aliphatic to potential carbonyl-like regions, are captured.[9]
- Number of Scans (NS): 1024 to 4096 scans.
 - Rationale: ^{13}C has a low natural abundance (1.1%), requiring signal averaging to achieve an adequate signal-to-noise ratio. Quaternary carbons (C2, C3, C7) are particularly weak and necessitate a higher number of scans.
- Relaxation Delay (D1): 5.0 seconds.
 - Rationale: This is a critical parameter. Quaternary carbons relax much more slowly than protonated carbons. A longer delay ($\geq 5x T_1$) is essential to allow for near-complete relaxation, preventing signal saturation and providing more quantitatively reliable peak intensities.[5]
- Acquisition Time (AQ): 1.0 - 1.5 seconds.
 - Rationale: A longer acquisition time provides better digital resolution, allowing for the clear separation of closely spaced peaks.
- Temperature: 298 K (25 °C).
 - Rationale: A stable, standardized temperature ensures spectral reproducibility.

Self-Validation with DEPT Experiments


To unambiguously assign the carbon types (C, CH, CH_2 , CH_3), DEPT experiments are essential. They manipulate the phase of signals based on the number of attached protons.

- DEPT-135: Run a DEPT-135 experiment using standard spectrometer parameters.
 - Expected Outcome: CH and CH_3 signals will appear as positive peaks, while CH_2 signals will be negative (inverted). Quaternary carbons will be absent. This will definitively identify C1' and C2' as CH_2 groups and C4, C5, and C6 as CH groups.
- DEPT-90: Run a DEPT-90 experiment.

- Expected Outcome: Only CH signals will appear (positive). This isolates the signals for C4, C5, and C6, simplifying assignment within the aromatic region.

Workflow and Data Interpretation

The analytical workflow ensures a logical progression from raw data to a fully assigned structure, cross-validating each step.

[Click to download full resolution via product page](#)

Caption: A self-validating workflow for ^{13}C NMR analysis.

Interpretation Steps:

- Process the Data: Perform Fourier transformation, phase correction, and baseline correction on all acquired spectra (^{13}C , DEPT-135, DEPT-90).
- Identify Carbon Types:
 - Compare the full ^{13}C spectrum with the DEPT-135 spectrum. The signals present in the former but absent in the latter are your quaternary carbons: C2, C3, and C7. The weakest of these in the 115-125 ppm range is C7 (nitrile). The most downfield signal (>155 ppm) is C2. The remaining signal is C3.
 - In the DEPT-135 spectrum, identify the two negative signals. These are C1' and C2'. The one further downfield (~60 -65 ppm) is C2' (adjacent to oxygen).
 - In the DEPT-90 spectrum, identify the three positive signals. These are your aromatic methine carbons: C4, C5, and C6. Assign them based on the predicted chemical shifts (C6 being most downfield, C5 most upfield).

Conclusion

The structural elucidation of **2-((2-Hydroxyethyl)amino)nicotinonitrile** via ^{13}C NMR spectroscopy is a prime example of leveraging fundamental principles for complex molecular analysis. A predictive approach based on substituent effects allows for the creation of a robust analytical hypothesis. This hypothesis is then systematically tested and confirmed using a self-validating experimental workflow that combines a standard broadband-decoupled ^{13}C experiment with spectral editing techniques like DEPT-135 and DEPT-90. This multi-layered strategy removes ambiguity, allowing for the confident assignment of all eight unique carbon signals, from the low-intensity quaternary carbons of the nitrile and substituted ring positions to the distinct aliphatic carbons of the side chain. The methodology detailed in this guide provides a reliable and scientifically rigorous pathway for the characterization of this and other similarly complex heterocyclic molecules critical to the pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Aminopyridine(504-29-0) ^{13}C NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ^{13}C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ^{13}C nmr spectrum of ethylamine $\text{C}_2\text{H}_7\text{N}$ $\text{CH}_3\text{CH}_2\text{NH}_2$ analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 ^{13}C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. spectrabase.com [spectrabase.com]
- 9. bhu.ac.in [bhu.ac.in]
- To cite this document: BenchChem. [^{13}C NMR analysis of 2-((2-Hydroxyethyl)amino)nicotinonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1318946#13c-nmr-analysis-of-2-2-hydroxyethyl-amino-nicotinonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com